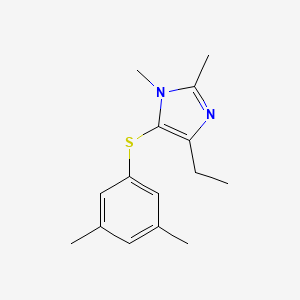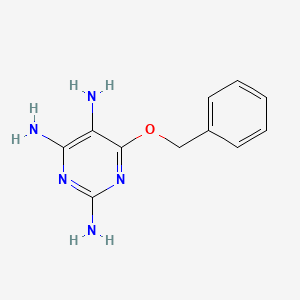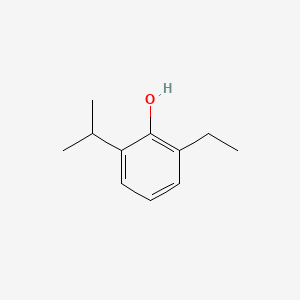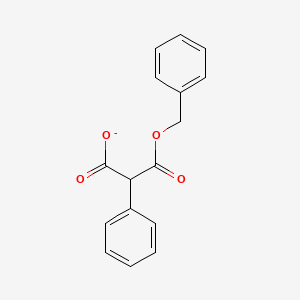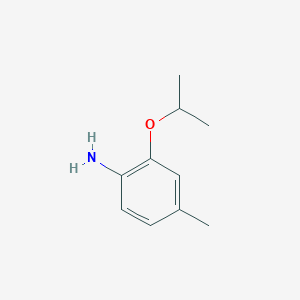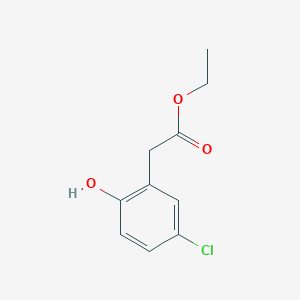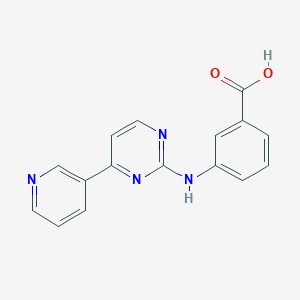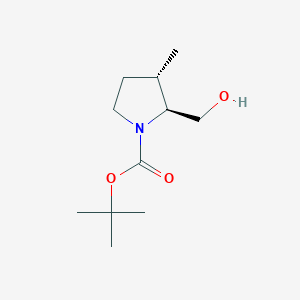
tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique structure, featuring a pyrrolidine ring with specific stereochemistry, makes it a valuable building block in asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate and methyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The reaction mixture is typically heated to promote the formation of the desired product.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, improving selectivity and reducing the need for harsh reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or aldehydes.
Reduction: Can produce alcohols or amines.
Substitution: Can result in azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.
Biology: Serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Plays a role in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: Utilized in the production of fine chemicals and advanced materials, contributing to the development of new technologies and products.
Wirkmechanismus
The mechanism of action of tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, influencing various biochemical pathways. For example:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Agonism: It can mimic the action of natural ligands, activating receptors and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the methyl group at the 3-position, resulting in different stereochemistry and reactivity.
tert-Butyl 2-(hydroxymethyl)-3-ethylpyrrolidine-1-carboxylate: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness
tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals.
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
FPUBEXOAVGKKCY-DTWKUNHWSA-N |
Isomerische SMILES |
C[C@H]1CCN([C@@H]1CO)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CCN(C1CO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B8722884.png)
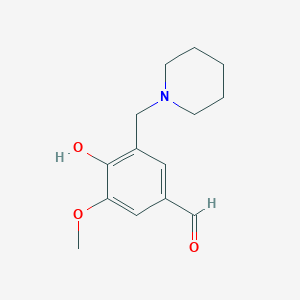
![2-[4-(2-fluorophenyl)phenyl]propanoic acid](/img/structure/B8722892.png)
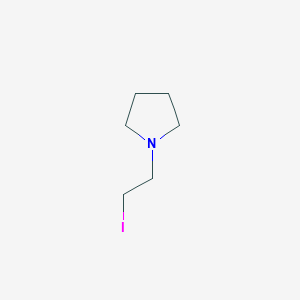
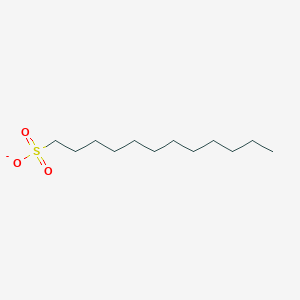
![6-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B8722914.png)
